[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Overview
Description
[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone is a complex organic compound that features a combination of heterocyclic structures, including a thiophene ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone typically involves multi-step organic synthesis. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including alkylation, hydroxylation, and cyclization to form the desired product. The piperidine and pyridine rings are introduced through nucleophilic substitution and condensation reactions, respectively. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It has shown promise in the development of drugs targeting specific receptors or enzymes involved in disease pathways. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of [4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, which have similar aromatic properties.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid, which share the piperidine ring structure.
Pyridine Derivatives: Compounds such as 2-methoxypyridine, which have the pyridine ring and similar electronic properties.
Uniqueness
The uniqueness of [4-[Hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets and the potential for a wide range of applications in various fields.
Properties
IUPAC Name |
[4-[hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-16-13(4-2-8-18-16)17(21)19-9-6-12(7-10-19)15(20)14-5-3-11-23-14/h2-5,8,11-12,15,20H,6-7,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAQCUPAQIKKQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C(C3=CC=CS3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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